molecular formula C20H14N4O6 B3835462 N,N'-1,4-phenylenebis(3-nitrobenzamide)

N,N'-1,4-phenylenebis(3-nitrobenzamide)

Cat. No. B3835462
M. Wt: 406.3 g/mol
InChI Key: SYIWZNRYEYUCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-phenylenebis(3-nitrobenzamide), commonly known as PNBA, is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. PNBA belongs to the family of bisbenzamides, which are known for their ability to bind to DNA and modulate its structure and function.

Scientific Research Applications

PNBA has been investigated for its potential use in various scientific fields, including molecular biology, biochemistry, and biophysics. PNBA has been shown to selectively bind to DNA at the minor groove, which can modulate DNA structure and function. This property of PNBA has led to its use as a tool for studying DNA-protein interactions, DNA replication, and transcriptional regulation.

Mechanism of Action

PNBA binds to DNA at the minor groove through hydrogen bonding and hydrophobic interactions. The binding of PNBA to DNA can cause a distortion in the DNA structure, which can affect the interactions between DNA and proteins. PNBA has been shown to inhibit the activity of DNA polymerases, which are enzymes that are involved in DNA replication. PNBA has also been shown to inhibit the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects:
PNBA has been shown to have anticancer activity in vitro and in vivo. PNBA has been shown to induce apoptosis, or programmed cell death, in cancer cells. PNBA has also been shown to inhibit the growth of cancer cells by modulating DNA structure and function. PNBA has been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

PNBA has several advantages for lab experiments, including its high purity, stability, and solubility in water. PNBA is also relatively easy to synthesize, which makes it readily available for research purposes. However, PNBA has some limitations, including its potential toxicity and its limited solubility in organic solvents.

Future Directions

There are several future directions for research on PNBA. One area of research is the development of PNBA derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of PNBA on DNA structure and function. Additionally, PNBA could be investigated for its potential use as an antiviral agent against emerging viral diseases. Finally, PNBA could be investigated for its potential use as a tool for studying DNA-protein interactions and gene regulation.

properties

IUPAC Name

3-nitro-N-[4-[(3-nitrobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c25-19(13-3-1-5-17(11-13)23(27)28)21-15-7-9-16(10-8-15)22-20(26)14-4-2-6-18(12-14)24(29)30/h1-12H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIWZNRYEYUCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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